molecular formula C6H7N3O2 B063590 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione CAS No. 182482-37-7

8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione

Cat. No. B063590
CAS RN: 182482-37-7
M. Wt: 153.14 g/mol
InChI Key: AZTJPZGXOZYXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione, also known as DPTD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione is not fully understood. However, studies have suggested that 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione inhibits the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation. 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has also been found to inhibit the activity of reverse transcriptase, an enzyme required for the replication of viruses.
Biochemical and Physiological Effects:
8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has been found to have various biochemical and physiological effects. Studies have shown that 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione can induce oxidative stress and DNA damage, leading to the activation of the p53 pathway. 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against cancer cells, viruses, and bacteria. 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has also been found to have low toxicity in animal studies. However, one of the limitations of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione. One of the directions is to investigate the structure-activity relationship of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione and its derivatives to develop more potent and selective compounds. Another direction is to explore the use of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione in combination with other anticancer agents or antiviral drugs to enhance their efficacy. Moreover, the development of new methods for the synthesis of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione and its derivatives can also be explored. Finally, the in vivo efficacy and toxicity of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione can be further investigated to evaluate its potential for clinical use.
Conclusion:
In conclusion, 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione is a heterocyclic compound that has shown promising results in scientific research applications. It has demonstrated antitumor, antiviral, and antibacterial activities, and its mechanism of action involves the inhibition of enzymes involved in DNA replication and repair. 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione can be synthesized using different methods such as the reaction of 2,4-diamino-6-(2,4-dinitrophenyl)-1,3,5-triazine with maleic anhydride in the presence of acetic anhydride. Another method involves the reaction of 2,4-diamino-6-nitro-1,3,5-triazine with maleic anhydride in the presence of acetic anhydride and triethylamine. The yield of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione using these methods is around 50-70%.

Scientific Research Applications

8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has shown potential in various scientific research applications. It has been reported to have antitumor, antiviral, and antibacterial activities. Studies have shown that 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has also been found to be effective against herpes simplex virus and human immunodeficiency virus. Moreover, 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has shown antibacterial activity against Gram-positive bacteria.

properties

CAS RN

182482-37-7

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione

InChI

InChI=1S/C6H7N3O2/c10-5-2-1-4-6(11)8-7-3-9(4)5/h3-4H,1-2H2,(H,8,11)

InChI Key

AZTJPZGXOZYXFN-UHFFFAOYSA-N

SMILES

C1CC(=O)N2C1C(=O)NN=C2

Canonical SMILES

C1CC(=O)N2C1C(=O)NN=C2

synonyms

Pyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione, 8,8a-dihydro- (9CI)

Origin of Product

United States

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